molecular formula C10H9F B13407203 Naphthalene, 7-fluoro-1,2-dihydro- CAS No. 75693-18-4

Naphthalene, 7-fluoro-1,2-dihydro-

Cat. No.: B13407203
CAS No.: 75693-18-4
M. Wt: 148.18 g/mol
InChI Key: DNAUAKAAAXQCDQ-UHFFFAOYSA-N
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Description

Naphthalene, 7-fluoro-1,2-dihydro- is a fluorinated derivative of naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a fluorine atom at the 7th position and a partially hydrogenated naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene, 7-fluoro-1,2-dihydro- typically involves the fluorination of naphthalene derivatives. One common method is the diazotization of alpha-naphthylamine followed by a substitution reaction with fluoboric acid. The process involves the following steps:

    Diazotization Reaction: Alpha-naphthylamine is mixed with hydrochloric acid and sodium nitrite to form a diazonium salt solution.

    Substitution Reaction: Fluoboric acid is added to the diazonium salt solution, resulting in the formation of alpha-naphthylamine diazonium salt fluoborate double salt.

    Decomposition: The double salt is decomposed using hot air to yield 1-fluoronaphthalene.

Industrial Production Methods

Industrial production of fluorinated naphthalene derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 7-fluoro-1,2-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinones.

    Reduction: Reduction reactions can convert it back to its fully hydrogenated form.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

    Oxidation: Naphthoquinones

    Reduction: Fully hydrogenated naphthalene derivatives

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Naphthalene, 7-fluoro-1,2-dihydro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalene, 7-fluoro-1,2-dihydro- involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. For example, it can undergo metabolic transformations via microsomal enzymes to form reactive intermediates such as epoxides and dihydrodiols. These intermediates can further react with cellular macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalene, 7-fluoro-1,2-dihydro- is unique due to the specific position of the fluorine atom and the partial hydrogenation of the naphthalene ring. This structural variation can result in different chemical reactivity and biological activity compared to other fluorinated naphthalene derivatives.

Properties

IUPAC Name

7-fluoro-1,2-dihydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1,3,5-7H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAUAKAAAXQCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C1)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101303432
Record name 7-Fluoro-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101303432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75693-18-4
Record name 7-Fluoro-1,2-dihydronaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75693-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101303432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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